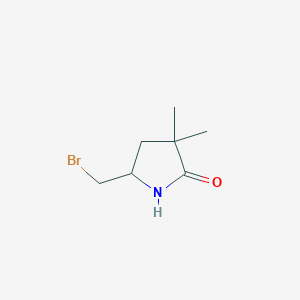

6-Bromo-2,5-dimethylpyridin-3-ol

Descripción general

Descripción

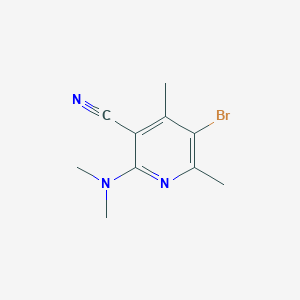

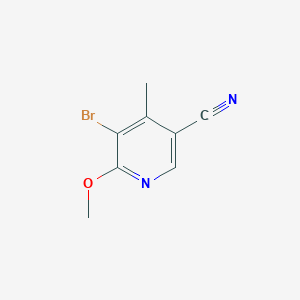

6-Bromo-2,5-dimethylpyridin-3-ol is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is used for research purposes.

Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . The reaction involves the use of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis

The molecular structure of 6-Bromo-2,5-dimethylpyridin-3-ol consists of a pyridine ring with bromine, hydroxyl, and methyl groups attached to it .Chemical Reactions Analysis

The Suzuki cross-coupling reaction is a key step in the synthesis of pyridine derivatives . This reaction involves the coupling of a halide (or pseudo-halide) with a boronic acid .Physical And Chemical Properties Analysis

6-Bromo-2,5-dimethylpyridin-3-ol is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

6-Bromo-2,5-dimethylpyridin-3-ol and its derivatives are primarily utilized in the synthesis of complex organic compounds. For instance, Ghiasuddin et al. (2018) explored the synthesis of novel pyridine derivatives through carbon-carbon coupling, providing insight into their spectroscopic, electronic, and biological properties. These compounds were found to potentially exhibit bioactivity, indicated by molecular electrostatic potential mapping and nonlinear optical property calculations (Ghiasuddin et al., 2018). Similarly, other research focuses on the synthesis of polyheterocyclic ring systems derived from pyridine-based precursors, showcasing their potential in constructing new heterocyclic compounds with evaluated antibacterial properties (E. Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).

Catalysis

Certain pyridine derivatives are instrumental in catalytic processes. For example, a study by M. Lopez et al. (2016) detailed the catalytic activity of dibenzylhafnium complexes in the C(sp3)–H alkenylation of 2,6-dimethylpyridines with dialkylalkynes. This process facilitated the stereoselective synthesis of trisubstituted alkenes, showing the potential utility of pyridine derivatives in fine-tuning catalytic reactions (M. Lopez et al., 2016).

Material Sciences and Crystallography

Pyridine derivatives are also valuable in material sciences, particularly in understanding crystal structures and molecular interactions. David Pugh's research on 2,6-dibromo-3,5-dimethylpyridine discusses its crystalline structure, providing insights into its solid-state properties and interactions, such as aromatic face-to-face pi-stacking. This research contributes to our understanding of molecular geometry and interactions in solid-state materials (David Pugh, 2006).

Molecular Docking and Computational Studies

The synthesized pyridine derivatives also play a significant role in molecular docking and computational studies. Zainab Jabri et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives and conducted molecular docking studies to evaluate their potential as tyrosyl-tRNA synthetase inhibitors, highlighting their utility in drug discovery and molecular biology (Zainab Jabri et al., 2023).

Propiedades

IUPAC Name |

6-bromo-2,5-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-3-6(10)5(2)9-7(4)8/h3,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUJLYVKRAIHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Br)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,5-dimethylpyridin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B1383795.png)

![tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1383797.png)

![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1383799.png)

![tert-BUTYL 3-BENZYL-3,7-DIAZABICYCLO[4,3,0]NONANE-7-DICARBOXYLATE](/img/structure/B1383803.png)